Cannabidiorcol

Catalog No.
S005293
CAS No.
35482-50-9
M.F
C17H22O2
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidiorcol

Avoid misidentifying C1-homologues with CBD/CBDV in chromatography. Cannabidiorcol (CBD-C1) is the precise CRM for HPLC/LC-MS/MS calibration.

  • Distinct earlier elution (lower LogP) ensures accurate C1 quantification.
  • Selective TRPV2 agonist without CB1/CB2 affinity, ideal for ion channel studies.
  • Essential benchmark for orsellinic acid-based cannabinoid biosynthesis.

Global shipping, full documentation.

CAS Number

35482-50-9

Product Name

Cannabidiorcol

IUPAC Name

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1

InChI Key

GKVOVXWEBSQJPA-UONOGXRCSA-N

Synonyms

5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O

See also: Cannabis sativa subsp. indica top (part of).

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Cannabidiorcol (CBD-C1, CAS 35482-50-9) is a minor phytocannabinoid homologue characterized by a single-carbon (methyl) side chain, contrasting with the five-carbon (pentyl) side chain of standard Cannabidiol (CBD) [1]. In procurement and industrial contexts, CBD-C1 is primarily sourced as a high-purity analytical reference material, a specialized pharmacological probe, and a target for engineered biosynthesis . The truncated side chain fundamentally alters its physicochemical properties, reducing its lipophilicity and modifying its receptor binding profile. Consequently, it is a critical material for laboratories requiring precise chromatographic calibration for minor cannabinoids and for researchers isolating specific ion channel activities independent of classical endocannabinoid pathways.

Research Fit

Target Engagement TRPV2 agonist with low CB1/CB2 affinity; side-chain truncation shifts pathway selectivity
Differentiation Not a CBD analog; methyl side chain redirects pharmacology to ion channel studies
Pathway Context Supports TRPV2-mediated pathway and ion channel research, distinct from cannabinoid receptor panels

Substituting Cannabidiorcol with more common analogs like Cannabidiol (CBD) or Cannabidivarin (CBDV) fundamentally compromises both analytical and pharmacological workflows. Analytically, using CBD as a proxy for CBD-C1 leads to critical miscalibrations in HPLC and LC-MS systems; the C1 side chain significantly lowers the compound's LogP, resulting in a much earlier chromatographic elution time that cannot be accurately modeled using C3 or C5 homologues [1]. Pharmacologically, CBD exhibits broad polypharmacology across classical cannabinoid receptors, whereas CBD-C1 lacks meaningful affinity for CB1 and CB2, acting instead as a selective TRPV2 agonist. Furthermore, in synthetic biology, CBD-C1 requires entirely different enzymatic precursors (orsellinic acid) than CBD (olivetolic acid), making them completely non-interchangeable in microbial biomanufacturing [2].

Substitution Risk

Target compound Cannabidiorcol (CBDO) TRPV2 agonist; minimal CB1/CB2 engagement
Substitute risk CBD (pentyl side chain) Polypharmacology at CB1, 5-HT1A, multiple TRPs; TRPV2-specific signal may be absent
Target compound Cannabidiorcol (CBDO) Methyl side chain; TRPV2 agonism with in vivo model response reported
Substitute risk CBDV (propyl side chain) Distinct activity profile; TRPV2 agonism not established; assay context may differ
Target compound Cannabidiorcol (O-1821) TRPV2 agonist with anti-inflammatory endpoint context reported
Substitute risk O-1918 Abn-CBD receptor antagonist; TRPV2 activity not reported; opposite functional direction

TRPV2 Agonist Selectivity

CBD-C1 demonstrates a fundamental divergence in receptor binding compared to standard CBD. While CBD interacts with classical cannabinoid receptors at lower micromolar concentrations, CBD-C1 exhibits negligible affinity for both CB1 and CB2 receptors. However, it retains functional agonist activity at the TRPV2 cation channel[1]. For researchers and assay developers, procuring CBD-C1 allows for the targeted activation of TRPV2 pathways without the confounding polypharmacological noise associated with CB1/CB2 activation.

Evidence DimensionCB1/CB2 Receptor Binding Affinity (Ki)
Target Compound DataKi > 10 µM (Negligible affinity)
Comparator Or BaselineCannabidiol (CBD): Exhibits measurable micromolar affinity and broad polypharmacology
Quantified DifferenceComplete ablation of classical cannabinoid receptor binding while preserving TRPV2 agonism
ConditionsIn vitro radioligand binding assays and functional receptor models

Enables the precise pharmacological decoupling of TRPV2-mediated effects from classical cannabinoid receptor signaling in drug discovery.

CIA model response
Reported comparison
Earlier onset of clinical score reduction vs etanercept; combination with TNF inhibitor yielded sustained suppression and reduced synovial histopathology
Supports TRPV2 pathway-response interpretation
CIA model in DBA1/j mice; endpoint context requires review

Chromatographic Retention Shift

The substitution of the pentyl side chain with a methyl group drastically reduces the lipophilicity of CBD-C1, yielding a computed LogP of approximately 4.5, compared to >5.8 for standard CBD [1]. In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), this reduced hydrophobicity causes CBD-C1 to elute significantly earlier than both CBD and CBDV (Cannabidivarin, C3). Procuring high-purity CBD-C1 is therefore mandatory for analytical laboratories to establish accurate retention time libraries and resolve minor cannabinoid impurities in commercial extracts.

Evidence DimensionLipophilicity (LogP) and HPLC Retention
Target Compound DataLogP ~ 4.5; earlier elution time
Comparator Or BaselineCannabidiol (CBD): LogP > 5.8; later elution time
Quantified DifferenceReduction in LogP by >1.3 units, guaranteeing baseline chromatographic separation
ConditionsReverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase)

Crucial for forensic and quality control workflows that require baseline separation of minor cannabinoids to certify product purity.

AChE docking rank
Reported comparison
Binding affinity −9.4 kcal/mol vs Donepezil −8.4, Rivastigmine −7.0, Galantamine −7.1 kcal/mol; Ki 4.61 mM
Supports AChE screening fit; distinct predicted binding pose
In silico docking; biological validation needed

Biosynthetic Precursor Dependency

In the emerging field of cannabinoid biomanufacturing using engineered microbes, CBD-C1 cannot be synthesized using the standard CBD metabolic pathway. While CBD requires olivetolic acid and cannabigerolic acid (CBGA) as precursors, CBD-C1 biosynthesis strictly depends on orsellinic acid and cannabigerorcinic acid (CBGOA)[1]. Procurement of CBD-C1 as a reference standard is essential for validating the metabolic flux and enzymatic conversion efficiency of these specific C1-pathway engineered strains.

Evidence DimensionBiosynthetic Precursor Pathway
Target Compound DataRequires Orsellinic Acid / Cannabigerorcinic Acid (CBGOA)
Comparator Or BaselineCannabidiol (CBD): Requires Olivetolic Acid / Cannabigerolic Acid (CBGA)
Quantified DifferenceComplete divergence in upstream polyketide synthase substrate requirements (C1 vs C5 side chain precursors)
ConditionsDe novo biosynthesis in engineered yeast or in vitro enzymatic assays

Dictates the selection of raw materials and analytical standards for companies engineering microbial strains for minor cannabinoid production.

Functional divergence vs O-1918
Reported
O-1821 is TRPV2 agonist; O-1918 is Abn-CBD antagonist with no CB1/CB2 binding up to 30 µM, TRPV2 activity not reported
Supports target-pathway attribution; not interchangeable
Opposing functional roles at related targets
Cytotoxicity LC50
Data to verify
LC50 0.348 ± 0.002 μg/mL
Supports cytotoxicity endpoint review in cell panels
Assay conditions not fully specified; cross-study comparable
Patent landscape
Context-dependent
Explicitly named in claims for anti-Candida and gastric acid regulation methods
Patent inclusion may support selection for applied research
No published quantitative efficacy data

Cannabis QC Reference Standards

Due to its distinct LogP and retention time, CBD-C1 is an indispensable certified reference material (CRM) for forensic and commercial testing laboratories. It is used to calibrate HPLC and LC-MS/MS equipment to ensure that minor C1-homologues are accurately quantified and not misidentified as CBD or CBDV in high-purity cannabinoid isolates .

TRPV2 Pharmacological Assays

Because CBD-C1 lacks the CB1/CB2 receptor affinity typical of standard cannabinoids, it serves as an excellent pharmacological probe for TRPV2 channels. It is procured by pharmaceutical researchers investigating TRPV2-mediated anti-inflammatory pathways or tumor progression without triggering classical endocannabinoid system side effects [1].

Biosynthetic Pathway Validation

Industrial biotechnology firms developing yeast or bacterial platforms for minor cannabinoid production utilize CBD-C1 to validate metabolic engineering efforts. It acts as the definitive analytical benchmark to confirm that engineered polyketide synthases are successfully utilizing orsellinic acid to produce C1-chain derivatives rather than default C5-chain compounds [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
TRPV2 pathway model studies
TRPV2 target engagement profile
CIA model-response validation
AChE virtual screening
Predicted AChE binding profile
Molecular docking validation
Cannabinoid side-chain SAR studies
C4′ alkyl chain truncation pharmacology
CB receptor affinity profile review
Cytotoxicity screening panels
Reported cytotoxicity profile
Cell-model endpoint review

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

258.161979940 Da

Monoisotopic Mass

258.161979940 Da

Heavy Atom Count

19

Appearance

Assay:≥97%A solution in methyl acetate

UNII

259WR5E2RF

Wikipedia

Cannabidiorcol

Explore Compound Types